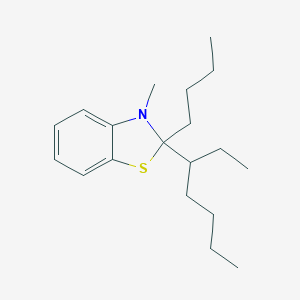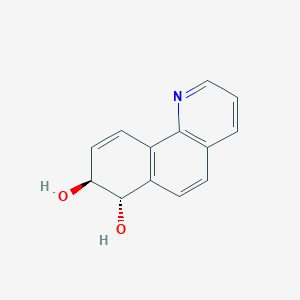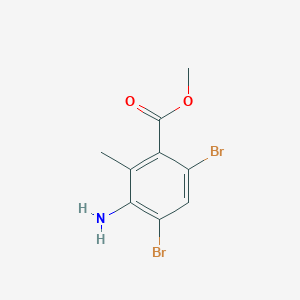![molecular formula C15H24O5 B052403 (3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxylic Acid Methyl Ester CAS No. 118375-00-1](/img/structure/B52403.png)
(3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxylic Acid Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3’aS,4’R,5’R,6’aR)-Hexahydro-5’-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2’(1’H)-pentalene]-4’-carb is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its hexahydro and hydroxy functionalities, along with a spiro linkage between a dioxane and a pentalene ring system. The presence of multiple chiral centers adds to its stereochemical complexity, making it an interesting subject for synthetic and mechanistic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3’aS,4’R,5’R,6’aR)-Hexahydro-5’-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2’(1’H)-pentalene]-4’-carb typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the spiro linkage. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of catalysts and advanced purification methods, such as chromatography, are essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(3’aS,4’R,5’R,6’aR)-Hexahydro-5’-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2’(1’H)-pentalene]-4’-carb undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group typically yields ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3’aS,4’R,5’R,6’aR)-Hexahydro-5’-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2’(1’H)-pentalene]-4’-carb is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions and the mechanisms of stereoselective synthesis. Its chiral centers make it an excellent model for studying stereochemistry in biological systems.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its activity as a pharmaceutical agent, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In the industrial sector, (3’aS,4’R,5’R,6’aR)-Hexahydro-5’-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2’(1’H)-pentalene]-4’-carb is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in advanced materials and nanotechnology.
Mécanisme D'action
The mechanism of action of (3’aS,4’R,5’R,6’aR)-Hexahydro-5’-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2’(1’H)-pentalene]-4’-carb involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The spirocyclic structure may also play a role in its binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other spirocyclic molecules and dioxane derivatives. Examples are:
- (1E)-1-[(3’aS,4’R,5’R,6’aR)-5’-[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-5,5-dimethylspiro[1,3-dioxane-2,2’(1’H)-pentalen]-4’-yl]-4-methyl-1-octen-6-yn-3-one
- 1,4-Dioxane
Uniqueness
What sets (3’aS,4’R,5’R,6’aR)-Hexahydro-5’-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2’(1’H)-pentalene]-4’-carb apart is its specific stereochemistry and the presence of both dioxane and pentalene ring systems. This unique combination of features makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
118375-00-1 |
|---|---|
Formule moléculaire |
C15H24O5 |
Poids moléculaire |
284.35 g/mol |
Nom IUPAC |
methyl (1'R,2'R,3'aR,6'aS)-2'-hydroxy-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-1'-carboxylate |
InChI |
InChI=1S/C15H24O5/c1-14(2)7-19-15(20-8-14)5-9-4-11(16)12(10(9)6-15)13(17)18-3/h9-12,16H,4-8H2,1-3H3/t9-,10+,11-,12-/m1/s1 |
Clé InChI |
HWPXRWQACGTDLL-WRWGMCAJSA-N |
SMILES |
CC1(COC2(CC3CC(C(C3C2)C(=O)OC)O)OC1)C |
SMILES isomérique |
CC1(COC2(C[C@H]3C[C@H]([C@@H]([C@H]3C2)C(=O)OC)O)OC1)C |
SMILES canonique |
CC1(COC2(CC3CC(C(C3C2)C(=O)OC)O)OC1)C |
Synonymes |
[3’aS-(3’aα,4’α,5’β,6’aα)]-Hexahydro-5’-hydroxy-5,5-dimethylspiro[1,3-dioxane-2,2’(1’H)-pentalene]-4’-carboxylic Acid Methyl Ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(Trimethoxysilyl)propyl]ethylenediamine](/img/structure/B52321.png)













